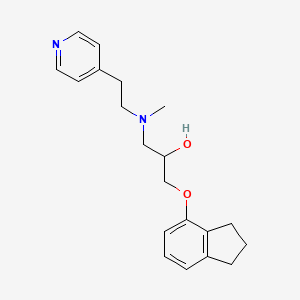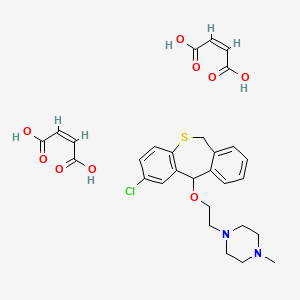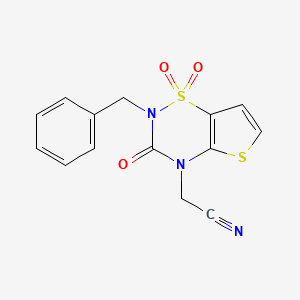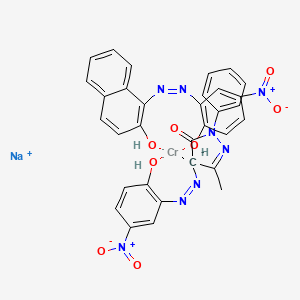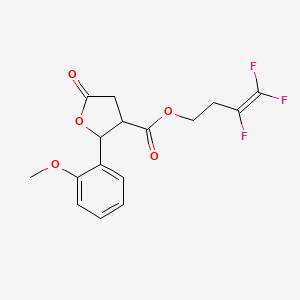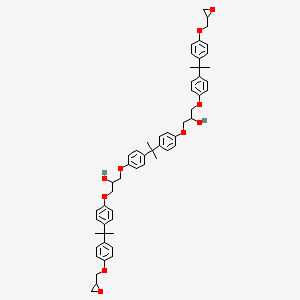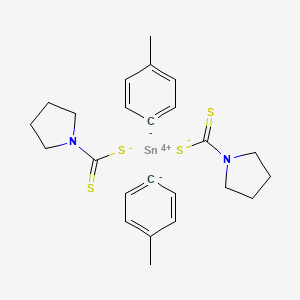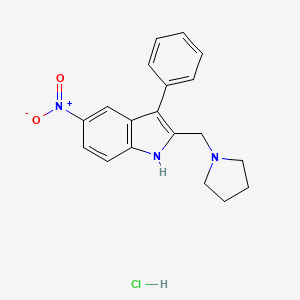
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an indole core, a nitro group at the 5-position, a phenyl group at the 3-position, and a pyrrolidinylmethyl group at the 2-position. The monohydrochloride form indicates the presence of a single hydrochloride molecule associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the nitration of indole to introduce the nitro group at the 5-position. This is followed by the introduction of the phenyl group at the 3-position through a Friedel-Crafts alkylation reaction. The final step involves the addition of the pyrrolidinylmethyl group at the 2-position, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Using concentrated nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: Utilizing aluminum chloride as a catalyst.
Nucleophilic Substitution: Employing pyrrolidine and a suitable base.
Chemical Reactions Analysis
Types of Reactions
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrrolidinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indole core can interact with various enzymes and receptors. The phenyl and pyrrolidinylmethyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-: Similar structure but without the hydrochloride component.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, dihydrochloride: Contains two hydrochloride molecules.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrobromide: Contains a hydrobromide molecule instead of hydrochloride.
Uniqueness
The presence of the monohydrochloride component in Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
89159-44-4 |
|---|---|
Molecular Formula |
C19H20ClN3O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-nitro-3-phenyl-2-(pyrrolidin-1-ylmethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C19H19N3O2.ClH/c23-22(24)15-8-9-17-16(12-15)19(14-6-2-1-3-7-14)18(20-17)13-21-10-4-5-11-21;/h1-3,6-9,12,20H,4-5,10-11,13H2;1H |
InChI Key |
AOFCAHNNPUWHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


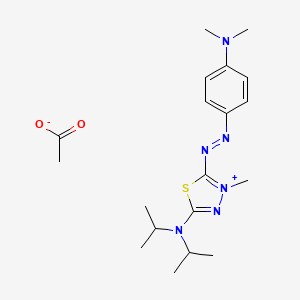
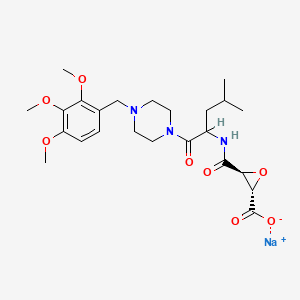
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
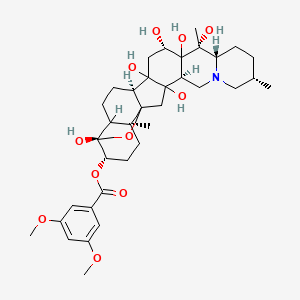
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
